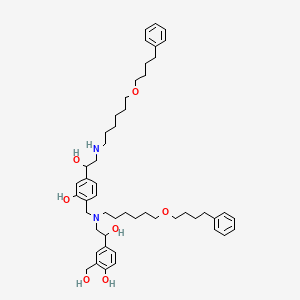
(E)-N-Desmethyl-N-formyl Doxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (E)-N-Desmethyl-N-formyl Doxepin involves the desmethylation and formylation of Doxepin. The synthetic route typically includes the following steps:
Desmethylation: Doxepin undergoes N-demethylation to form N-desmethyldoxepin.
Formylation: N-desmethyldoxepin is then formylated to produce this compound.
Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
(E)-N-Desmethyl-N-formyl Doxepin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted formyl compounds .
Applications De Recherche Scientifique
(E)-N-Desmethyl-N-formyl Doxepin has several scientific research applications:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods for Doxepin and its metabolites.
Pharmacokinetics: Researchers use it to study the pharmacokinetics and metabolism of Doxepin in biological systems.
Toxicology: It is employed in toxicity studies to understand the safety profile of Doxepin and its derivatives.
Pharmaceutical Development: This compound is used in the formulation and quality control of pharmaceutical products containing Doxepin.
Mécanisme D'action
The mechanism of action of (E)-N-Desmethyl-N-formyl Doxepin is closely related to that of Doxepin. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft . This action enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound also exhibits antihistaminic and anticholinergic properties, contributing to its sedative effects .
Comparaison Avec Des Composés Similaires
(E)-N-Desmethyl-N-formyl Doxepin can be compared with other similar compounds, such as:
Doxepin: The parent compound, used widely as an antidepressant and anxiolytic.
N-desmethyldoxepin: A metabolite of Doxepin with similar pharmacological properties.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Nortriptyline: A metabolite of Amitriptyline, also used as an antidepressant.
The uniqueness of this compound lies in its specific use in analytical and quality control applications, making it an essential compound in pharmaceutical research and development .
Propriétés
IUPAC Name |
N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(14-21)12-6-10-17-16-8-3-2-7-15(16)13-22-19-11-5-4-9-18(17)19/h2-5,7-11,14H,6,12-13H2,1H3/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYCYABWFVNIZ-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730867 |
Source


|
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250331-52-3 |
Source


|
| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)








